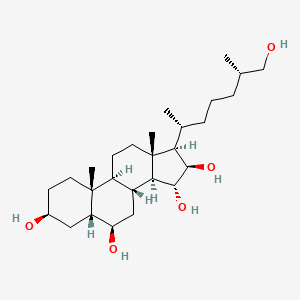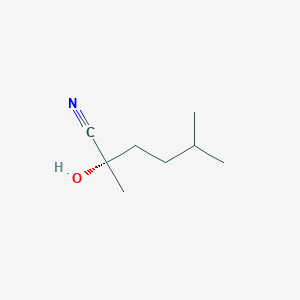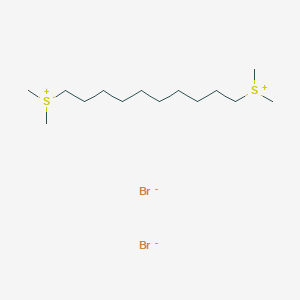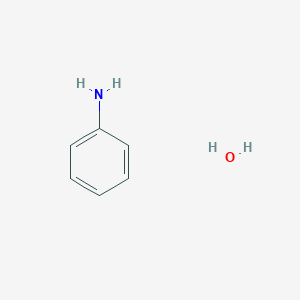![molecular formula C11H16N2O2S B12563999 2,3,5-Trimethyl-6-[(prop-2-ene-1-sulfonyl)methyl]pyrazine CAS No. 184826-44-6](/img/structure/B12563999.png)
2,3,5-Trimethyl-6-[(prop-2-ene-1-sulfonyl)methyl]pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,5-Trimethyl-6-[(prop-2-ene-1-sulfonyl)methyl]pyrazine is a chemical compound belonging to the pyrazine family. Pyrazines are known for their aromatic properties and are often used in flavor and fragrance industries. This particular compound is characterized by its unique structure, which includes a sulfonyl group attached to a pyrazine ring, making it an interesting subject for various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Trimethyl-6-[(prop-2-ene-1-sulfonyl)methyl]pyrazine typically involves the reaction of 2,3,5-trimethylpyrazine with prop-2-ene-1-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,5-Trimethyl-6-[(prop-2-ene-1-sulfonyl)methyl]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of sulfides or thiols.
Substitution: Formation of various substituted pyrazines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,3,5-Trimethyl-6-[(prop-2-ene-1-sulfonyl)methyl]pyrazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the flavor and fragrance industry due to its aromatic properties.
Wirkmechanismus
The mechanism of action of 2,3,5-Trimethyl-6-[(prop-2-ene-1-sulfonyl)methyl]pyrazine involves its interaction with specific molecular targets. The sulfonyl group can form hydrogen bonds with biological molecules, affecting their function. The compound may also interact with enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,5-Trimethylpyrazine: A simpler compound without the sulfonyl group, used primarily in the flavor industry.
2-Ethyl-3,5,6-trimethylpyrazine: Another pyrazine derivative with different substituents, used in organic synthesis.
Uniqueness
2,3,5-Trimethyl-6-[(prop-2-ene-1-sulfonyl)methyl]pyrazine is unique due to the presence of the sulfonyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
184826-44-6 |
|---|---|
Molekularformel |
C11H16N2O2S |
Molekulargewicht |
240.32 g/mol |
IUPAC-Name |
2,3,5-trimethyl-6-(prop-2-enylsulfonylmethyl)pyrazine |
InChI |
InChI=1S/C11H16N2O2S/c1-5-6-16(14,15)7-11-10(4)12-8(2)9(3)13-11/h5H,1,6-7H2,2-4H3 |
InChI-Schlüssel |
DGWGYTQACXQGGP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=C(C(=N1)C)CS(=O)(=O)CC=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(E)-1-{4-[(10-Bromodecyl)oxy]phenyl}-2-phenyldiazene](/img/structure/B12563954.png)
![N,N'-bis[3-(benzylamino)propyl]butane-1,4-diamine;2,2,2-trifluoroacetic acid](/img/structure/B12563961.png)
![2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1,1-dimethyl-3-oxo-, phenylmethyl ester](/img/structure/B12563964.png)
![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-(2,6-dimethylphenyl)urea](/img/structure/B12563968.png)



![1-[2-Methyl-5-(2-phenylethenyl)thiophen-3-yl]ethan-1-one](/img/structure/B12563993.png)
![Tantalum;2,3,3-trichloro-2-[2-methyl-1-(oxolan-2-yl)-2-phenylpropyl]oxolane](/img/structure/B12564006.png)
![2-Fluorobenzo[f]quinoline](/img/structure/B12564009.png)
